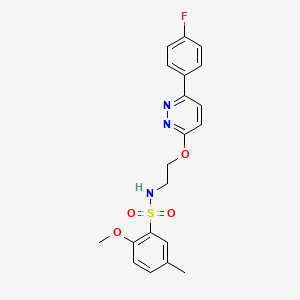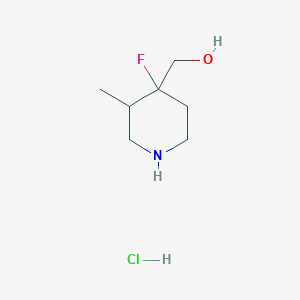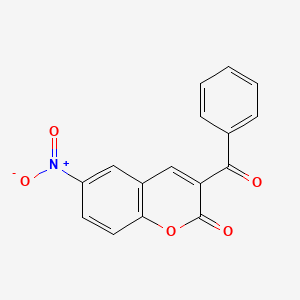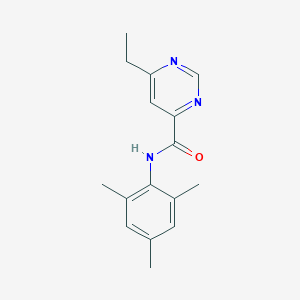![molecular formula C7H12Cl2N2O2 B2756136 [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride CAS No. 2344685-18-1](/img/structure/B2756136.png)
[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride is a compound that features both azetidine and oxazole rings Azetidines are four-membered nitrogen-containing heterocycles, while oxazoles are five-membered rings containing both nitrogen and oxygen atoms
作用机制
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation . The resulting changes can include altered protein conformation, modulation of signal transduction pathways, or changes in gene expression .
Biochemical Pathways
Based on its structural similarity to other azetidine derivatives, it may potentially influence pathways related to cell proliferation, apoptosis, or oxidative stress .
Result of Action
Based on its structural similarity to other azetidine derivatives, it may potentially have anti-proliferative, anti-microbial, or antioxidant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of EN300-7355401 . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Interactions with other molecules could either enhance or inhibit its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol typically involves the formation of the azetidine and oxazole rings through cyclization reactions. One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazoles.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the azetidine ring.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones or aldehydes), reduced derivatives (dihydro-oxazoles), and substituted azetidine derivatives.
科学研究应用
Chemistry
In chemistry, [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. The azetidine ring is known for its biological activity, and the oxazole ring can enhance the compound’s stability and bioavailability .
Industry
In the industrial sector, [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol can be used in the development of new materials with specific properties, such as polymers and coatings .
相似化合物的比较
Similar Compounds
Azetidine derivatives: These include compounds with similar four-membered nitrogen-containing rings, such as azetidin-2-ones.
Oxazole derivatives: These include compounds with similar five-membered rings containing nitrogen and oxygen, such as 2,5-dimethyl-1,3-oxazole.
Uniqueness
What sets [5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol apart from other similar compounds is the combination of both azetidine and oxazole rings in a single molecule. This dual-ring structure provides unique chemical and biological properties, making it a valuable compound for research and development in various fields .
属性
IUPAC Name |
[5-(azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2ClH/c10-3-6-7(11-4-9-6)5-1-8-2-5;;/h4-5,8,10H,1-3H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLLIXRJIGMDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(N=CO2)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2756053.png)
![N-(5-methyl-3-isoxazolyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2756054.png)


![Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2756060.png)
![4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756063.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2756064.png)


![1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2756069.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2756070.png)
![(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2756072.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756076.png)
